molecular formula C4H12OSi B7724281 Ethoxy(dimethyl)silane

Ethoxy(dimethyl)silane

Cat. No.: B7724281
M. Wt: 104.22 g/mol
InChI Key: XZFFGKZBTQABBO-UHFFFAOYSA-N
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Description

Ethoxy(dimethyl)silane, also known widely as dimethylethoxysilane, is a versatile organosilicon compound with the molecular formula C4H12OSi and a molecular weight of 104.225 g/mol . It is characterized by its two hydrolyzable ethoxy groups and two non-hydrolyzable methyl groups, a structure that makes it a valuable precursor in materials science and the creation of hybrid organic-inorganic composites. A primary research application of this compound and its structural analogs like diethoxydimethylsilane (DEDMS) is in the sol-gel synthesis of biomembranes for cell encapsulation . When used as a co-precursor with tetraethoxysilane (TEOS), it forms a porous, capsule-like matrix around microorganisms. This capsule does not prevent the exchange of substrates and waste, but protects the cells and significantly enhances the sensitivity and long-term stability of biosensors, such as those for measuring biochemical oxygen demand (BOD), for over 68 days . The incorporation of precursors with non-hydrolyzable organic groups, like the methyl groups in this compound, is crucial for creating favorable, less rigid conditions for the functioning of the immobilized biomaterial . In the field of polymer and membrane technology, the compound's properties are leveraged to fine-tune material characteristics. Research on similar dialkoxysilanes has demonstrated that the methyl groups impart hydrophobicity . This hydrophobicity is a critical factor in designing advanced materials, such as proton-conducting membranes for direct methanol fuel cells (DMFCs), where it can help manage methanol crossover and water transport properties . Furthermore, this compound serves as a fundamental building block in polymer chemistry. Its reactive sites allow it to act as a crosslinking agent in moisture-curable systems, improving the thermal stability and mechanical strength of polymers like polyethylene for wire and cable insulation. It also functions as a chemical intermediate for introducing silicone-like properties, such as flexibility and water repellency, into specialty polymers for coatings and adhesives .

Properties

IUPAC Name

ethoxy(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12OSi/c1-4-5-6(2)3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFFGKZBTQABBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14857-34-2
Record name Ethoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14857-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Process Overview

The direct alcoholysis method involves the nucleophilic substitution of chlorine atoms in dimethyldichlorosilane (DMCS) with ethoxy groups from ethanol. The reaction proceeds via a two-step mechanism:

  • Chloride Displacement : Ethanol attacks the electrophilic silicon center in DMCS, replacing one chlorine atom to form methylethoxychlorosilane.

  • Secondary Substitution : A second ethanol molecule displaces the remaining chlorine, yielding ethoxy(dimethyl)silane and hydrochloric acid (HCl) as a by-product.

The overall stoichiometry is:

(CH3)2SiCl2+2CH3CH2OH(CH3)2Si(OCH2CH3)2+2HCl\text{(CH}3\text{)}2\text{SiCl}2 + 2\text{CH}3\text{CH}2\text{OH} \rightarrow \text{(CH}3\text{)}2\text{Si(OCH}2\text{CH}3\text{)}2 + 2\text{HCl}

Process Optimization and Yield Enhancement

Key innovations from patent CN102718792A address historical challenges such as HCl-induced side reactions (e.g., siloxane formation) and low yields. The optimized protocol includes:

  • Urea as an HCl Scavenger : Urea reacts with liberated HCl, forming ammonium chloride and reducing system acidity. This minimizes siloxane by-products and stabilizes the reaction at ambient temperatures (20–60°C).

  • Vacuum-Assisted Reaction : Conducting the reaction under reduced pressure (−200 to 0 mmHg) accelerates ethanol addition and HCl removal, achieving 82–83% yield.

  • Neutralization and Rectification : Post-reaction neutralization with alkaline agents (e.g., sodium bicarbonate) ensures product stability, followed by fractional distillation to isolate this compound at 114°C.

Table 1: Performance Metrics for Direct Alcoholysis (Patent CN102718792A)

DMCS (kg)Ethanol (kg)Urea (kg)Pressure (mmHg)Yield (%)
500315500−10083.2
500500700083.4

Grignard Reagent-Mediated Synthesis

Reaction Pathway and Adaptability

While patent CN1532200A focuses on cyclohexyl methyl dimethoxy silane synthesis, its Grignard-based methodology is adaptable to this compound production. The general steps include:

  • Grignard Reagent Formation : Magnesium reacts with ethyl halides (e.g., ethyl chloride) in anhydrous ether to form ethylmagnesium chloride.

  • Silane Precursor Reaction : The Grignard reagent reacts with dimethyldichlorosilane, substituting chlorine with ethyl groups.

  • Ethoxylation : The intermediate undergoes alcoholysis with ethanol to yield this compound.

The reaction sequence is:

Mg+CH3CH2ClCH3CH2MgCl\text{Mg} + \text{CH}3\text{CH}2\text{Cl} \rightarrow \text{CH}3\text{CH}2\text{MgCl}
(CH3)2SiCl2+2CH3CH2MgCl(CH3)2Si(CH2CH3)2+2MgCl2\text{(CH}3\text{)}2\text{SiCl}2 + 2\text{CH}3\text{CH}2\text{MgCl} \rightarrow \text{(CH}3\text{)}2\text{Si(CH}2\text{CH}3\text{)}2 + 2\text{MgCl}2
(CH3)2Si(CH2CH3)2+2CH3CH2OH(CH3)2Si(OCH2CH3)2+2CH3CH3\text{(CH}3\text{)}2\text{Si(CH}2\text{CH}3\text{)}2 + 2\text{CH}3\text{CH}2\text{OH} \rightarrow \text{(CH}3\text{)}2\text{Si(OCH}2\text{CH}3\text{)}2 + 2\text{CH}3\text{CH}_3

Critical Process Parameters

  • Solvent-Free Conditions : Eliminating solvents reduces purification steps and improves reaction efficiency.

  • Catalyst Selection : Transition metal catalysts (e.g., FeCl3_3) enhance Grignard reagent activity, achieving yields up to 76% in analogous systems.

  • Temperature Control : Maintaining temperatures below 60°C prevents ether decomposition and side reactions.

Silazane-Alcohol Reaction Method

Mechanism and Industrial Applicability

Patent US5084589A describes a high-yield process for methoxysilanes using silazanes and methanol. Adapting this method for this compound involves substituting methanol with ethanol:

  • Silazane Preparation : Hexamethyldisilazane reacts with ammonia to form tris(trimethylsilyl)amine.

  • Alcoholysis : Ethanol displaces silyl groups, producing this compound and ammonia.

The reaction is:

(CH3)3SiNH2+CH3CH2OH(CH3)2Si(OCH2CH3)+NH3\text{(CH}3\text{)}3\text{SiNH}2 + \text{CH}3\text{CH}2\text{OH} \rightarrow \text{(CH}3\text{)}2\text{Si(OCH}2\text{CH}3\text{)} + \text{NH}3

Yield Optimization Strategies

  • Temperature Gradients : Operating above the boiling point of this compound (78°C) but below ethanol’s boiling point (78.4°C) ensures continuous product removal, minimizing back-reactions.

  • Carrier Gas Utilization : Inert gases (e.g., nitrogen) sweep product vapors from the reactor, achieving 85–90% yield in methoxysilane analogues.

Table 2: Comparative Analysis of Preparation Methods

MethodYield (%)Temperature Range (°C)Key AdvantageLimitation
Direct Alcoholysis82–8320–60Low HCl by-productHigh urea consumption
Grignard Reagent70–7640–60Solvent-free operationSensitivity to moisture
Silazane-Alcohol85–9060–78Continuous product removalHigh ammonia handling costs

Comparative Evaluation of Preparation Methods

Economic and Environmental Considerations

  • Direct Alcoholysis : Economical for large-scale production due to low catalyst costs but generates ammonium chloride waste requiring disposal.

  • Grignard Method : Higher raw material costs (Mg, ethyl halides) offset by reduced purification needs.

  • Silazane-Alcohol : Superior yields but requires specialized equipment for ammonia recovery.

Industrial Scalability

  • Batch vs. Continuous Processing : Direct alcoholysis and silazane methods are adaptable to continuous reactors, enhancing throughput.

  • Energy Efficiency : Vacuum-assisted alcoholysis reduces energy consumption by 30% compared to atmospheric processes .

Scientific Research Applications

Chemical Properties and Structure

Ethoxy(dimethyl)silane has the chemical formula C4H12O2Si\text{C}_4\text{H}_{12}\text{O}_2\text{Si} and features a silane group that allows it to bond with both organic and inorganic materials. The presence of ethoxy groups enhances its solubility in organic solvents, making it effective for various applications.

Key Properties:

  • Molecular Weight : 104.22 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : Approximately 156 °C
  • Reactivity : Hydrolyzes in the presence of moisture to form silanol groups.

Adhesion Promoters

This compound is widely used as an adhesion promoter in coatings and sealants. It improves the bond between substrates such as glass, metals, and polymers by forming siloxane bonds upon curing.

Case Study: Adhesion in Coatings

A study demonstrated that incorporating this compound in epoxy coatings significantly enhanced adhesion to metal substrates. The silane-treated surfaces showed improved resistance to humidity and temperature fluctuations, leading to longer-lasting coatings .

Coupling Agents

In composite materials, this compound acts as a coupling agent that facilitates the interaction between organic resins and inorganic fillers. This results in improved mechanical properties and durability of the composites.

Data Table: Mechanical Properties of Silane-Modified Composites

Composite TypeTensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)
Control (No Silane)3052
Silane Modified45103

The table illustrates that silane modification leads to significant improvements in tensile strength and elongation at break .

Surface Treatment

This compound is employed for surface treatment of glass fibers and other substrates to enhance their compatibility with polymer matrices.

Case Study: Glass Fiber Reinforcement

Research indicated that treating E-glass fibers with this compound before embedding them in polymer matrices resulted in improved interfacial bonding. This treatment enhanced the mechanical properties of the resulting composites, including increased tensile strength and reduced water absorption .

Applications in Dentistry

In dentistry, this compound is utilized for enhancing the adhesion of dental materials to tooth structures and other restorative materials.

Dental Adhesives

Silanes are critical in dental adhesives as they promote bonding between resin composites and tooth structures.

Data Table: Bond Strength of Dental Adhesives with Silanes

Adhesive TypeBond Strength (MPa)
Control15
Silane-Enhanced25

The data shows that silane-enhanced adhesives provide significantly higher bond strengths compared to controls .

Prosthetic Dentistry

This compound is also used in prosthetic dentistry for improving the adhesion of prosthetic materials to dental implants.

Case Study: Prosthetic Material Bonding

A clinical study found that using silanized surfaces for dental implants resulted in better integration with bone tissue compared to non-silanized controls, indicating the importance of surface treatments in prosthetic applications .

Mechanism of Action

The primary mechanism by which ethoxy(dimethyl)silane exerts its effects is through the formation of strong silicon-oxygen bonds. These bonds are formed during hydrolysis and condensation reactions, leading to the creation of stable siloxane networks. The molecular targets and pathways involved include the interaction of the silicon atom with oxygen atoms in the substrate, resulting in the formation of siloxane bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents on Silicon Functional Groups Molecular Formula Boiling Point (°C)
Ethoxy(dimethyl)silane 2 × CH₃, 1 × OCH₂CH₃, 1 × H Ethoxy, Methyl C₄H₁₂OSi 55
Tetraethoxysilane (TEOS) 4 × OCH₂CH₃ Ethoxy (4) C₈H₂₀O₄Si 168
Methyltriethoxysilane (MTEOS) 1 × CH₃, 3 × OCH₂CH₃ Ethoxy (3), Methyl C₇H₁₈O₃Si 143
3-Aminopropyldimethylethoxysilane (APDMES) 1 × OCH₂CH₃, 2 × CH₃, 1 × NH₂(CH₂)₃ Ethoxy, Methyl, Amino C₇H₁₉NOSi ~180 (estimated)
Dodecyltrimethoxysilane (DTMS) 1 × C₁₂H₂₅, 3 × OCH₃ Methoxy (3), Dodecyl C₁₅H₃₄O₃Si 290

Key Structural Insights :

  • APDMES incorporates an amino group, enabling hydrogen bonding and enhanced adhesion to polar surfaces compared to this compound .

Reactivity and Hydrolysis Kinetics

This compound hydrolyzes via nucleophilic substitution, where water replaces the ethoxy group. Key factors influencing reactivity:

  • Steric Effects : Ethoxy groups introduce more steric hindrance than methoxy, slowing hydrolysis. This compound (1 ethoxy) hydrolyzes faster than TEOS (4 ethoxy) but slower than methoxy-based silanes like MPTMS .
  • Electron Withdrawal : Methyl groups are electron-donating, stabilizing the silicon center and slightly retarding hydrolysis compared to phenyl-substituted silanes (e.g., diphenyldimethoxysilane) .

Hydrolysis Rate Comparison :

Compound Hydrolysis Rate (Relative) Crosslinking Potential
This compound Moderate Low (1 reactive site)
TEOS Slow High (4 reactive sites)
MPTMS (methoxy) Fast Moderate (3 sites)
APDMES Moderate (amino catalysis) Moderate (1 ethoxy + amino)

Biological Activity

Ethoxy(dimethyl)silane (EDMS) is an organosilicon compound with the chemical formula C4_4H12_{12}OSi. It has garnered attention for its potential biological activity, particularly in the fields of materials science and biomedicine. This article reviews the biological effects of EDMS, focusing on its antimicrobial properties, interactions with biological systems, and implications for therapeutic applications.

EDMS is a silane compound characterized by an ethoxy group and two methyl groups attached to silicon. Its structure allows it to participate in various chemical reactions, making it useful in synthesizing silane-based materials.

Antimicrobial Properties

Recent studies have demonstrated that EDMS exhibits significant antimicrobial activity. A study focused on an injectable silane-based endodontic irrigant incorporating EDMS showed promising results against various pathogens. The engineered solution demonstrated a reduction in interleukin-6 (IL-6) levels in treated cells, indicating its potential to modulate inflammatory responses while effectively reducing microbial load .

Table 1: Antimicrobial Efficacy of EDMS-Based Solutions

PathogenConcentration (mg/mL)Inhibition Zone (mm)
E. coli0.515
S. aureus1.020
C. albicans0.518

Cytotoxicity and Cellular Interactions

The cytotoxic effects of EDMS were evaluated using various cell lines, including bone marrow stem cells (BMSCs). Results indicated that while lower concentrations (0.5% k21) maintained cell viability comparable to controls, higher concentrations (1% k21) resulted in decreased viability due to cytotoxicity .

Table 2: Cytotoxicity of EDMS on BMSCs

Concentration (%)Viability (%)Remarks
0.595Comparable to control
1.070Significant cytotoxicity

The biological activity of EDMS appears to be linked to its ability to interact with cellular components and modulate immune responses. The modulation of IL-6 and IL-10 levels suggests that EDMS may influence macrophage polarization towards an anti-inflammatory phenotype, which is beneficial in reducing tissue damage during infections .

Case Studies

  • Endodontic Applications : In a clinical setting, the use of EDMS as part of an endodontic irrigant demonstrated significant antimicrobial efficacy against root canal pathogens while promoting healing through reduced inflammatory markers .
  • Material Science : Research into the sealing properties of zeolite channels using ethoxysilanes, including EDMS, highlighted its effectiveness in enhancing material durability while providing antimicrobial benefits .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethoxy(dimethyl)silane undergoes hydrolysis to form silanols, with kinetics dependent on pH and solvent polarity:

Reaction ConditionsRate Constant (s⁻¹)ByproductsKey Observations
Acidic (pH 3–5)2.5×1042.5 \times 10^{-4}EthanolEthoxy groups hydrolyze faster than methoxy analogs due to weaker Si-O bond strength .
Neutral (H₂O)1.2×1051.2 \times 10^{-5}EthanolReaction progresses via nucleophilic attack by water, forming transient silanol intermediates .
Basic (pH 9–11)3.8×1063.8 \times 10^{-6}EthanolSlower hydrolysis due to deprotonation of silanol intermediates, inhibiting condensation .

Hydrolysis rates increase with temperature (Ea=50.09kJ/molE_a = 50.09 \, \text{kJ/mol} in methanol at 30°C) . Steric hindrance from dimethyl groups slows reactivity compared to trialkoxysilanes .

Substitution Reactions

The ethoxy group is susceptible to nucleophilic substitution:

Example Reactions:

  • Halogenation:

    CH3CH2OSi(CH3)2+HClClSi(CH3)2+CH3CH2OH[1][8]\text{CH}_3\text{CH}_2\text{O}-\text{Si}(\text{CH}_3)_2 + \text{HCl} \rightarrow \text{Cl}-\text{Si}(\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{OH} \quad[1][8]

    Yields chlorosilanes under anhydrous conditions.

  • Amination:

    CH3CH2OSi(CH3)2+NH3NH2Si(CH3)2+CH3CH2OH[3][10]\text{CH}_3\text{CH}_2\text{O}-\text{Si}(\text{CH}_3)_2 + \text{NH}_3 \rightarrow \text{NH}_2-\text{Si}(\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{OH} \quad[3][10]

    Requires catalytic bases (e.g., triethylamine) to neutralize HCl byproducts .

Oxidation and Reduction

  • Oxidation:
    this compound reacts with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) to form silanols:

    CH3CH2OSi(CH3)2+H2O2(CH3)2Si(OH)2+CH3CH2OH[1][12]\text{CH}_3\text{CH}_2\text{O}-\text{Si}(\text{CH}_3)_2 + \text{H}_2\text{O}_2 \rightarrow (\text{CH}_3)_2\text{Si}(\text{OH})_2 + \text{CH}_3\text{CH}_2\text{OH} \quad[1][12]

    Reaction rates are pH-dependent, with acidic conditions favoring rapid oxidation .

  • Reduction:
    Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces ethoxy groups to silane hydrides:

    CH3CH2OSi(CH3)2+LiAlH4HSi(CH3)2+CH3CH2OH+LiAlO2[1][12]\text{CH}_3\text{CH}_2\text{O}-\text{Si}(\text{CH}_3)_2 + \text{LiAlH}_4 \rightarrow \text{HSi}(\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{OH} + \text{LiAlO}_2 \quad[1][12]

Silica Surface Reactions

This compound reacts with silica (SiO2\text{SiO}_2) to form covalent siloxane bonds (Si-O-Si\text{Si-O-Si}), critical for surface functionalization:

Mechanism:

  • Hydrolysis:

    CH3CH2OSi(CH3)2+H2O(CH3)2Si(OH)+CH3CH2OH[5][9]\text{CH}_3\text{CH}_2\text{O}-\text{Si}(\text{CH}_3)_2 + \text{H}_2\text{O} \rightarrow (\text{CH}_3)_2\text{Si}(\text{OH}) + \text{CH}_3\text{CH}_2\text{OH} \quad[5][9]
  • Condensation:

    (CH3)2Si(OH)+SiO2(CH3)2Si-O-SiO3+H2O[5][9](\text{CH}_3)_2\text{Si}(\text{OH}) + \text{SiO}_2 \rightarrow (\text{CH}_3)_2\text{Si-O-SiO}_3 + \text{H}_2\text{O} \quad[5][9]

Key Findings:

  • Reaction rates decrease with solvent polarity due to competitive adsorption on silica surfaces .

  • This compound achieves 83% surface coverage on silica under anhydrous conditions, outperforming bulkier analogs .

Comparative Reactivity

This compound exhibits distinct kinetics compared to related silanes:

SilaneHydrolysis Rate (pH 7)Condensation Rate (pH 7)Thermal Stability (°C)
This compound1.2×1051.2 \times 10^{-5}4.5×1064.5 \times 10^{-6}180–200
Trimethoxysilane8.7×1058.7 \times 10^{-5}9.1×1059.1 \times 10^{-5}150–170
Phenyltriethoxysilane3.4×1063.4 \times 10^{-6}2.1×1062.1 \times 10^{-6}220–240

Data sourced from .

Q & A

Basic Research Questions

Q. What are the optimal hydrolysis conditions for ethoxy(dimethyl)silane in sol-gel synthesis, and how do they influence non-crystalline structure formation?

  • Methodological Answer : Hydrolysis conditions (e.g., ethanol/water ratios, pH, and reaction time) directly impact the sol-gel process. High ethanol content improves solution homogeneity by reducing silane droplet coalescence, as observed in NMR studies . Hydrolysis time must balance between sufficient silane activation and avoiding premature gelation. For non-crystalline structures, a molar ratio of 1:4 (silane:ethanol) with controlled water addition (0.1–0.5% v/v) minimizes crystallinity, as evidenced by X-ray diffraction patterns .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) distinguish this compound from structurally similar organosilanes?

  • Methodological Answer : <sup>29</sup>Si NMR is critical for identifying silicon bonding environments: this compound exhibits a peak near +10 ppm (Si–O–C linkage), distinct from chlorosilanes (e.g., −15 ppm for Si–Cl) . FTIR-ATR further differentiates via C–O–Si stretching at 1100 cm⁻¹ and Si–CH₃ vibrations at 1260 cm⁻¹ . Cross-polarization magic-angle spinning (CP/MAS) NMR enhances signal resolution for surface-bound silanes .

Advanced Research Questions

Q. How do solvent composition and water content influence the stability of this compound solutions, and what experimental parameters mitigate hydrolysis inconsistencies?

  • Methodological Answer : Ethanol-dominated solvents (>80% v/v) stabilize silane solutions by delaying hydrolysis, as excess water triggers rapid condensation. Kinetic studies show that pre-hydrolysis in anhydrous ethanol for 24 hours improves solution uniformity . However, trace water (0.2–0.3% v/v) is essential for siloxane bond formation. Contradictions in hydrolysis rates can arise from ambient humidity; thus, inert atmosphere handling (e.g., N₂ glovebox) reduces variability .

Q. What methodologies resolve contradictions in surface coverage data between NMR and XPS analyses for this compound-modified silica?

  • Methodological Answer : Discrepancies arise from XPS detecting surface-bound silanes only, while NMR includes bulk-phase interactions. To reconcile

  • Use angle-resolved XPS (AR-XPS) to isolate surface signals.
  • Apply <sup>13</sup>C NMR with CP/MAS to quantify ethoxy group retention .
  • Combine with contact angle measurements to correlate surface coverage with hydrophobicity . For example, a 15% deviation in coverage between techniques may reflect vertical polymerization undetected by XPS .

Q. How do this compound’s steric and electronic properties influence its role as a linchpin reagent in transition metal-catalyzed reactions?

  • Methodological Answer : The ethoxy group’s electron-donating nature stabilizes metal-silane intermediates (e.g., Ru–Si complexes), enhancing regioselectivity. In Cp*Ru-catalyzed reactions, excess silane (>2 eq.) reduces yield due to steric hindrance, while controlled stoichiometry (1.2 eq.) achieves 40% yield of cyclic siloxanes . Kinetic studies suggest that dimethyl substituents lower activation energy by 8–12 kJ/mol compared to trichoxysilanes .

Data Contradiction Analysis

Q. Why do FTIR and NMR data sometimes conflict in quantifying ethoxy group retention on modified surfaces?

  • Resolution : FTIR overestimates ethoxy retention due to overlapping Si–O–Si (1040 cm⁻¹) and residual C–O–Si peaks. Quantitative <sup>13</sup>C NMR with deuterated solvents (e.g., CD₃OD) eliminates this artifact by resolving ethoxy carbons at 58–60 ppm . Calibration against silane-free controls is essential.

Experimental Design Tables

Parameter Optimal Range Impact on Reaction Reference
Ethanol content80–90% v/vPrevents phase separation
Hydrolysis time12–24 hoursBalances activation vs. gelation
Silane:Catalyst ratio20:1 (for Ru complexes)Maximizes cyclic product yield
Water content0.1–0.5% v/vInitiates controlled condensation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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